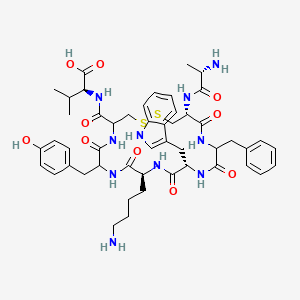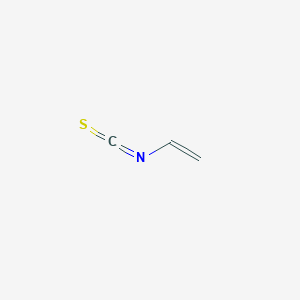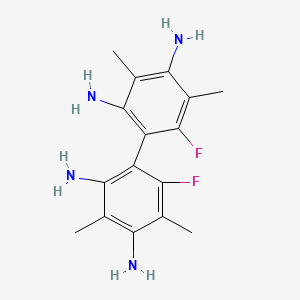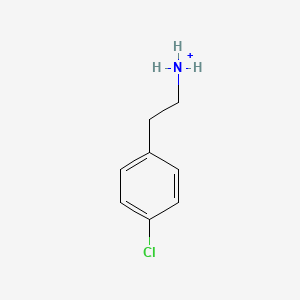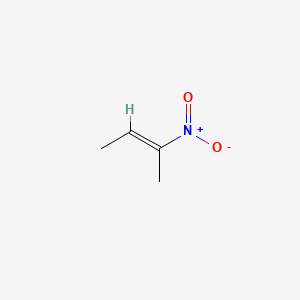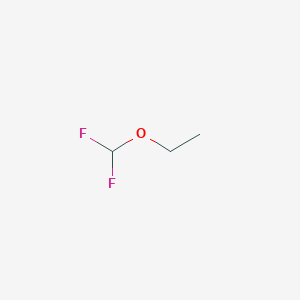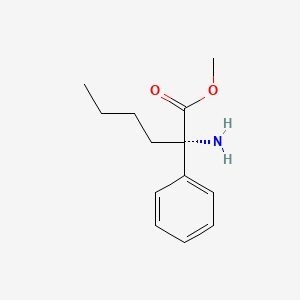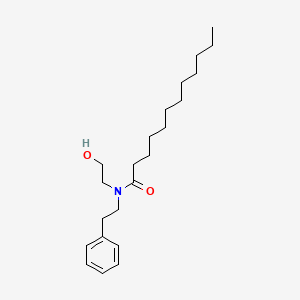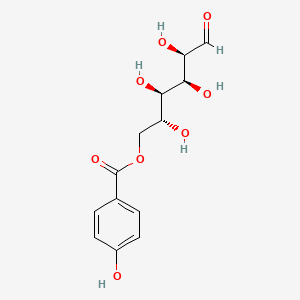![molecular formula C27H25ClF4N4O3 B14748197 4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide](/img/structure/B14748197.png)
4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-5-carboxamide, 4-(5-chloro-2-furanyl)-1,3-bis(2,4-difluorophenyl)-4,5-dihydro-5-methyl-N-[(4-methyl-2-morpholinyl)methyl] is a complex organic compound known for its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a furan ring, and multiple fluorine atoms, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-5-carboxamide derivatives typically involves multi-step reactions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method involves the reaction of ethyl 1,3-dimethyl-4-chloro-1H-pyrazole-5-carboxylate with various reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazole-5-carboxamide derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2), nitrating agents like nitric acid (HNO3), and sulfonating agents like sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1H-Pyrazole-5-carboxamide derivatives have shown significant potential in various scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Exhibits fungicidal and insecticidal activities, making it useful in agricultural research.
Industry: Used in the development of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-5-carboxamide derivatives involves interaction with specific molecular targets and pathways. For instance, these compounds may inhibit the growth of fungi and insects by interfering with their metabolic processes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazole-5-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Phenyl thiazole derivatives: These compounds contain a thiazole ring and exhibit similar bioactive properties.
Uniqueness
1H-Pyrazole-5-carboxamide, 4-(5-chloro-2-furanyl)-1,3-bis(2,4-difluorophenyl)-4,5-dihydro-5-methyl-N-[(4-methyl-2-morpholinyl)methyl] is unique due to its specific combination of functional groups and rings, which contribute to its distinct chemical and biological properties
Propiedades
Fórmula molecular |
C27H25ClF4N4O3 |
|---|---|
Peso molecular |
565.0 g/mol |
Nombre IUPAC |
4-(5-chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C27H25ClF4N4O3/c1-27(26(37)33-13-17-14-35(2)9-10-38-17)24(22-7-8-23(28)39-22)25(18-5-3-15(29)11-19(18)31)34-36(27)21-6-4-16(30)12-20(21)32/h3-8,11-12,17,24H,9-10,13-14H2,1-2H3,(H,33,37) |
Clave InChI |
JDSOPSVHZBKHQC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(=NN1C2=C(C=C(C=C2)F)F)C3=C(C=C(C=C3)F)F)C4=CC=C(O4)Cl)C(=O)NCC5CN(CCO5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene](/img/structure/B14748123.png)

